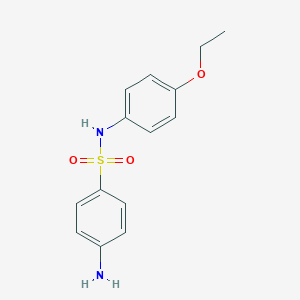

4-amino-N-(4-ethoxyphenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-amino-N-(4-ethoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-2-19-13-7-5-12(6-8-13)16-20(17,18)14-9-3-11(15)4-10-14/h3-10,16H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPXTHAKRLEODG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354966 | |

| Record name | 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19837-75-3 | |

| Record name | 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-amino-N-(4-ethoxyphenyl)benzenesulfonamide is a member of the sulfonamide class of organic compounds, which are characterized by a sulfonyl group connected to an amine group. This core structure is a well-established pharmacophore, and its derivatives have found extensive applications in medicinal chemistry, primarily as antimicrobial agents. The broader family of benzenesulfonamides has been the subject of intensive research, revealing a wide spectrum of biological activities, including roles as carbonic anhydrase inhibitors, anti-inflammatory agents, and anticancer therapeutics[1]. This guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, and analytical characterization of this compound, offering valuable insights for its potential application in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development, influencing factors such as solubility, absorption, and distribution.

Core Molecular and Physical Attributes

The foundational properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | Benzenesulfonamide, 4-amino-N-(4-ethoxyphenyl)- | [2] |

| CAS Number | 19837-75-3 | N/A |

| Molecular Formula | C₁₄H₁₆N₂O₃S | N/A |

| Molecular Weight | 292.35 g/mol | N/A |

| Melting Point | 197 °C | N/A |

| pKa (Predicted) | 9.54 ± 0.10 | N/A |

The predicted pKa suggests that the sulfonamide nitrogen is weakly acidic, a characteristic feature of this functional group. This property is crucial in physiological environments as it dictates the ionization state of the molecule, which in turn affects its solubility and ability to cross biological membranes.

Solubility Profile

Based on the behavior of similar sulfonamides, the following solubility profile can be anticipated:

-

Water: Sparingly soluble.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Soluble to moderately soluble[3].

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Likely to be readily soluble.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poorly soluble.

It is imperative for researchers to experimentally determine the solubility in solvents relevant to their specific application.

Synthesis and Purification

The synthesis of this compound can be achieved through a well-established synthetic route for N-aryl sulfonamides. A general, representative procedure is outlined below, which may require optimization for specific laboratory conditions.

Synthetic Workflow Diagram

Caption: A representative synthetic workflow for this compound.

Experimental Protocol

-

Step 1: Protection of the Amino Group: p-Phenetidine is acetylated using acetic anhydride to protect the amino group. This is a crucial step to prevent unwanted side reactions at the amino group during the subsequent chlorosulfonation.

-

Step 2: Chlorosulfonation: The resulting N-(4-ethoxyphenyl)acetamide is reacted with chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the benzene ring, para to the acetamido group.

-

Step 3: Formation of the Sulfonamide: The sulfonyl chloride intermediate is then treated with aqueous ammonia to form the sulfonamide.

-

Step 4: Deprotection of the Amino Group: The final step involves the acidic hydrolysis of the acetamido group to yield the desired this compound.

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. The purity of the final compound should be assessed using techniques like Thin Layer Chromatography (TLC) and melting point determination.

Analytical Characterization

Unequivocal identification and characterization of the synthesized compound are essential for its use in any scientific application. A combination of spectroscopic techniques is employed for this purpose. While specific experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from its close analog, 4-amino-N-(4-methoxyphenyl)benzenesulfonamide[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both benzene rings, the ethoxy group (a triplet for the methyl protons and a quartet for the methylene protons), the amino group protons, and the sulfonamide N-H proton. The aromatic protons will likely appear as doublets or multiplets in the range of 6.5-8.0 ppm. The amino group protons will appear as a broad singlet, and the sulfonamide proton will also be a singlet, the chemical shift of which can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with those attached to electronegative atoms (oxygen, nitrogen, and sulfur) appearing at higher chemical shifts (downfield). The two carbons of the ethoxy group will be observed in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretching (amino group) | 3400-3200 (two bands) |

| N-H stretching (sulfonamide) | ~3250 |

| C-H stretching (aromatic) | 3100-3000 |

| C-H stretching (aliphatic) | 3000-2850 |

| S=O stretching (sulfonamide) | 1350-1300 and 1160-1120 (asymmetric and symmetric) |

| C-O stretching (ether) | 1270-1200 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of the compound (292.35). The fragmentation pattern would likely involve cleavage of the C-S and S-N bonds, as well as loss of the ethoxy group.

Potential Biological Activities and Applications

The sulfonamide functional group is a cornerstone of many therapeutic agents. While specific biological studies on this compound are limited, its structural similarity to other biologically active sulfonamides suggests several potential areas of application.

Antimicrobial Activity

Sulfonamides are classic antibacterial agents that act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria[3]. This disruption of the folate pathway ultimately inhibits bacterial growth. It is plausible that this compound could exhibit similar antimicrobial properties. Further research is warranted to evaluate its efficacy against a panel of clinically relevant bacterial strains[4].

Carbonic Anhydrase Inhibition

Benzenesulfonamides are a well-known class of carbonic anhydrase inhibitors[1]. Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer[5][6]. The structural features of this compound make it a candidate for investigation as a carbonic anhydrase inhibitor.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a generalized mechanism by which a sulfonamide-based drug could inhibit a cellular signaling pathway, a common mode of action for many modern therapeutics.

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of a sulfonamide derivative.

Conclusion

This compound is a compound of significant interest due to its core sulfonamide structure, a proven pharmacophore. This guide has provided a detailed overview of its fundamental properties, including its physicochemical characteristics, a plausible synthetic route, and expected analytical data. While further experimental validation of its spectroscopic and solubility properties is encouraged, the information presented here serves as a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related compounds. The anticipated biological activities, particularly as an antimicrobial agent and a carbonic anhydrase inhibitor, highlight promising avenues for future investigation.

References

-

Rutkauskas, K., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17356-17380. [Link]

-

Evo-Techem. (n.d.). 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). Benzenesulfonamide, 4-((4-ethoxyphenyl)amino)-N,N-dimethyl-3-nitro-. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28226-28243. [Link]

-

Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 828-833. [Link]

-

Abdel-Aziz, A. A., et al. (2009). Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(2), 499-505. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

Sources

- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2 [evitachem.com]

- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 5. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

"synthesis of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide"

An In-depth Technical Guide to the Synthesis of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide

Abstract

This document provides a comprehensive technical guide for the synthesis of this compound, a sulfonamide compound of interest in medicinal and chemical research. The guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of a reliable four-step synthetic pathway. The narrative emphasizes the mechanistic rationale behind procedural choices, ensuring both technical accuracy and practical applicability. The protocol detailed herein is a self-validating system, grounded in established chemical principles and supported by authoritative references.

Introduction and Strategic Overview

Sulfonamides represent a cornerstone class of compounds in medicinal chemistry, historically significant as the first broadly effective systemic antibacterials ("sulfa drugs").[1][2] Their mechanism of action often involves the inhibition of dihydropteroate synthase, an essential enzyme in bacterial folate synthesis.[2] The target molecule, this compound (PubChem CID: 788027), is a derivative of the parent sulfanilamide structure and serves as a valuable building block for the development of novel therapeutic agents and functional materials.[3][4]

The synthesis of this molecule is a classic exercise in aromatic and amine chemistry, integrating several fundamental reaction types. The chosen synthetic strategy is a robust, multi-step process designed to manage the reactivity of the functional groups and ensure high regioselectivity. The core of this synthesis involves four distinct stages:

-

Protection: The highly reactive primary amino group of the starting aniline framework is protected as an acetamide.

-

Chlorosulfonation: An electrophilic aromatic substitution reaction installs the sulfonyl chloride group onto the protected aromatic ring.

-

Coupling: The sulfonyl chloride intermediate is coupled with 4-ethoxyaniline to form the key sulfonamide linkage.

-

Deprotection: The protecting group is removed to yield the final primary amine product.

This structured approach allows for precise control over the synthesis, minimizing side reactions and maximizing the yield of the desired product.

Mechanistic Rationale and Causality

A deep understanding of the underlying reaction mechanisms is critical for successful synthesis, troubleshooting, and optimization. This section details the "why" behind each strategic step.

Step 1: Protection of the Amino Group

The synthesis begins with acetanilide rather than aniline. Direct chlorosulfonation of aniline is not feasible for several reasons. The primary amino group (-NH₂) is a powerful activating group that would lead to uncontrolled side reactions and potential polymerization upon exposure to a strong electrophile and dehydrating agent like chlorosulfonic acid.[5] Furthermore, the basic amino group would be protonated by the strong acid, forming an anilinium ion (-NH₃⁺), which is a meta-directing deactivator, leading to the undesired isomer.

By converting the amino group to an acetamido group (-NHCOCH₃), its reactivity is attenuated. The lone pair on the nitrogen is delocalized into the adjacent carbonyl group, making it less activating. This moderation prevents unwanted side reactions while still allowing the acetamido group to function as a potent ortho, para-director, ensuring the sulfonyl chloride group is installed at the desired C4 position due to steric hindrance at the ortho positions.[2]

Step 2: Chlorosulfonation via Electrophilic Aromatic Substitution

The core functionalization step is the chlorosulfonation of acetanilide using excess chlorosulfonic acid (ClSO₃H). This is a classic electrophilic aromatic substitution (EAS) reaction.[6] The electrophile is likely sulfur trioxide (SO₃), formed within the chlorosulfonic acid. The acetamido-substituted ring acts as the nucleophile, attacking the electrophile to form a sulfonic acid intermediate. The excess chlorosulfonic acid then converts this sulfonic acid into the desired 4-acetamidobenzenesulfonyl chloride.[2][6] The reaction evolves significant amounts of hydrogen chloride (HCl) gas, necessitating proper ventilation.[7]

Step 3: Sulfonamide Bond Formation

The formation of the sulfonamide linkage is achieved by reacting the 4-acetamidobenzenesulfonyl chloride with 4-ethoxyaniline. This reaction proceeds via a nucleophilic attack of the amino group of 4-ethoxyaniline on the electrophilic sulfur atom of the sulfonyl chloride.[8] This addition is followed by the elimination of a chloride ion. The reaction produces one equivalent of HCl, which would protonate the unreacted amine starting material, rendering it non-nucleophilic. To prevent this, a base such as pyridine or triethylamine is typically added to scavenge the HCl, or an excess of the amine substrate is used.[9]

Step 4: Deprotection via Acid-Catalyzed Hydrolysis

The final step is the removal of the N-acetyl protecting group to unveil the primary aromatic amine. This is most commonly achieved through acid-catalyzed hydrolysis.[10] In the presence of aqueous acid (e.g., HCl), the carbonyl oxygen of the acetamido group is protonated, rendering the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of the amine lead to the cleavage of the amide bond, yielding this compound and acetic acid as a byproduct.[10]

Synthesis Overview and Workflow

The following diagrams illustrate the overall chemical transformation and the logical flow of the experimental procedure.

Caption: Four-step synthesis of the target compound.

Caption: Generalized experimental workflow.

Detailed Experimental Protocol

Safety Precaution: This synthesis involves highly corrosive and reactive chemicals. Chlorosulfonic acid reacts violently with water and causes severe burns. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. (Step 1) | Molar Eq. (Step 2) | Molar Eq. (Step 3) |

| Acetanilide | C₈H₉NO | 135.17 | 1.0 | - | - |

| Chlorosulfonic Acid | ClSO₃H | 116.52 | ~5.0 | - | - |

| 4-Ethoxyaniline | C₈H₁₁NO | 137.18 | - | 1.0 | - |

| Conc. Hydrochloric Acid | HCl | 36.46 | - | - | Excess |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | As needed |

| Ethanol | C₂H₅OH | 46.07 | - | - | For Recrystallization |

| Deionized Water | H₂O | 18.02 | - | - | - |

Step-by-Step Procedure

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride [7][11]

-

Equip a 250 mL round-bottom flask with a magnetic stirrer and a gas trap. Ensure all glassware is perfectly dry.

-

Add acetanilide (e.g., 0.1 mol, 13.5 g) to the flask.

-

In a fume hood, cool the flask in an ice-water bath. Slowly and carefully add chlorosulfonic acid (e.g., 0.5 mol, 58.3 g or 33 mL) to the acetanilide over 15-20 minutes with continuous stirring. The temperature should be maintained below 20°C.

-

Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. A vigorous evolution of HCl gas will be observed.

-

Heat the reaction mixture in a water bath at 70-80°C for 30 minutes to ensure the reaction goes to completion.

-

Cool the mixture back to room temperature and then carefully pour it, with vigorous stirring, into a beaker containing 500 g of crushed ice. This step must be done slowly in the fume hood.

-

The 4-acetamidobenzenesulfonyl chloride will precipitate as a white solid. Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water to remove residual acid.

-

Press the solid dry. The crude product is often used immediately in the next step to prevent hydrolysis of the sulfonyl chloride group.

Step 2: Synthesis of 4-Acetamido-N-(4-ethoxyphenyl)benzenesulfonamide

-

Transfer the crude, moist 4-acetamidobenzenesulfonyl chloride from Step 1 into a 250 mL Erlenmeyer flask.

-

Add a solution of 4-ethoxyaniline (0.1 mol, 13.7 g) dissolved in a suitable solvent like pyridine or acetone (approx. 100 mL). If not using pyridine, an equivalent of a non-nucleophilic base like triethylamine should be added.

-

Stir the mixture at room temperature for 1-2 hours. A gentle warming may be applied (e.g., 50°C) to facilitate the reaction.

-

After the reaction is complete (monitored by TLC), pour the mixture into 300 mL of dilute hydrochloric acid. This will neutralize the excess base and precipitate the product.

-

Collect the solid product by vacuum filtration and wash with water.

Step 3: Hydrolysis to this compound [6]

-

Transfer the crude product from Step 2 to a 500 mL round-bottom flask.

-

Add approximately 150 mL of dilute hydrochloric acid (e.g., 3 M).

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture in an ice bath. The product will be soluble in the acidic solution as its ammonium salt.

-

Slowly neutralize the solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The final product will precipitate out of the solution.

-

Collect the crude this compound by vacuum filtration and wash with cold water.

Step 4: Purification

-

Recrystallize the crude product from a suitable solvent system, such as aqueous ethanol, to obtain the pure compound.

-

Dry the purified crystals in a vacuum oven.

-

Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and determine the melting point to confirm purity and identity.[12]

Concluding Remarks

This guide outlines a robust and well-established pathway for the synthesis of this compound. By understanding the mechanistic principles behind each transformation—protection, activation, coupling, and deprotection—researchers can confidently execute this synthesis. Adherence to the described safety protocols is paramount due to the hazardous nature of the reagents involved. The successful execution of this protocol will yield a valuable sulfonamide building block, ready for application in further scientific discovery.

References

- CN113336680B - Green process synthesis method of sulfanilamide. Google Patents. [URL: https://patents.google.

- 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2018). Molecules. [URL: https://www.mdpi.com/1420-3049/23/1/136]

- 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264). Evidentic. [URL: https://www.evidentic.com/product/4-amino-n-4-methoxyphenyl-benzenesulfonamide]

- Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent. (2022). ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/62f4e4e9214b63359a35d94b]

- Supporting information: Direct C-H/N-H Annulation of Enamides and Anilines. The Royal Society of Chemistry. [URL: https://www.rsc.

- Synthesis of 4-aminobenzenesulfonamide. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-4-aminobenzenesulfonamide/]

- This compound (C14H16N2O3S). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/788027]

- Benzenesulfonamide, N-(4-ethoxyphenyl)-4-(1-methylethyl)-. SpectraBase. [URL: https://spectrabase.com/spectrum/5YxHjB0gLpE]

- Synthesis of sulfanilamide derivatives and investigation of in vitro inhibitory activities and antimicrobial and physical properties. (2011). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21530113/]

- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra04040a]

- Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. University of Wisconsin-Madison Chemistry Department. [URL: https://www.chem.wisc.edu/courses/345/Fall2016/345_Experiment_1_Sulfanilamide_F16.pdf]

- Synthesis of sulphanilamide from acetamide. (PDF). [URL: https://www.researchgate.

- Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. (2015). Digital Commons@ETSU. [URL: https://dc.etsu.edu/etd/2544/]

- Benzenesulfonamide, 4-((4-ethoxyphenyl)amino)-N,N-dimethyl-3-nitro-. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/105414]

- Synthesis of Sulfanilamide. Chemistry Steps. [URL: https://www.chemistrysteps.com/synthesis-of-sulfanilamide/]

- Supporting Information for Rhodium-Catalyzed C-H Amination. The Royal Society of Chemistry. [URL: https://www.rsc.

- US4698445A - 4-amino benzenesulfonamides. Google Patents. [URL: https://patents.google.

- For the synthesis of 4-acetamidobenzenesulfonyl chloride, acetanilide is used as a starting material... Why is aniline not used for this step? (2020). Chegg. [URL: https://www.chegg.

- THE SYNTHESIS OF SULFA DRUGS. Mercer University. [URL: https://chemistry.mercer.edu/files/new/sulfasynthesis.pdf]

- A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (2020). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7352373/]

- Sulfanilyl chloride, N-acetyl-. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0008]

- Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4-Methylbenzenesulfonimidate. (2023). DergiPark. [URL: https://dergipark.org.tr/en/pub/jcrinnchem/issue/78891/1301297]

- CN102304070A - Process for producing p-acetamidobenzene sulfonyl chloride. Google Patents. [URL: https://patents.google.

- 4-Acetamidobenzenesulfonamide (CAS 121-61-9). Cayman Chemical. [URL: https://www.caymanchem.com/product/34689/4-acetamidobenzenesulfonamide]

- 4-Acetamidobenzenesulfonamide - PRODUCT INFORMATION. Cayman Chemical. [URL: https://www.caymanchem.com/product/34689]

- PROCESS FOR PREPARING 4-[[(BENZOYL)AMINO]SULPHONYL]BENZOYL CHLORIDES AND PREPARATION OF ACYLSULPHAMOYLBENZAMIDES. (2017). European Patent Office. [URL: https://data.epo.org/publication-server/document?i=56938637&typ=docdb&cc=EP&pn=3055292&ki=B1]

- Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v79p0251]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis of Sulfanilamide - Chemistry Steps [chemistrysteps.com]

- 3. PubChemLite - this compound (C14H16N2O3S) [pubchemlite.lcsb.uni.lu]

- 4. Synthesis of sulfanilamide derivatives and investigation of in vitro inhibitory activities and antimicrobial and physical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solved For the synthesis of 4-acetamidobenzenesulfonyl | Chegg.com [chegg.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. bu.edu.eg [bu.edu.eg]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. dc.etsu.edu [dc.etsu.edu]

- 11. theochem.mercer.edu [theochem.mercer.edu]

- 12. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2 [evitachem.com]

An In-Depth Technical Guide to 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide (CAS 19837-75-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide, a sulfonamide compound with potential applications in medicinal chemistry and materials science. This document delves into its chemical and physical properties, outlines a detailed synthesis protocol, and discusses methods for its analytical characterization. Furthermore, it explores the compound's potential mechanisms of action, drawing parallels with related sulfonamides known for their antimicrobial and enzyme inhibition activities. Safety and handling precautions are also addressed to ensure its proper use in a research and development setting. This guide is intended to be a valuable resource for scientists and researchers interested in the synthesis, characterization, and potential applications of this and similar sulfonamide derivatives.

Introduction

This compound belongs to the sulfonamide class of organic compounds, which have a rich history in medicinal chemistry, most notably as antimicrobial agents. The core structure, characterized by a sulfonyl group connected to an amine, is a versatile pharmacophore that has been incorporated into a wide array of therapeutic agents. The specific compound, with its ethoxyphenyl substituent, presents a unique profile for investigation, potentially influencing its biological activity, solubility, and metabolic stability. This guide aims to provide a detailed technical resource for researchers, covering the essential aspects of this molecule from its fundamental properties to its potential applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 19837-75-3 | N/A |

| Molecular Formula | C₁₄H₁₆N₂O₃S | N/A |

| Molecular Weight | 292.36 g/mol | N/A |

| Melting Point | 198-199 °C | N/A |

| Appearance | White to off-white crystalline powder | N/A |

| Solubility | Soluble in polar organic solvents such as ethanol and methanol. Limited solubility in non-polar solvents and water. | N/A |

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process, which is a common strategy for the preparation of N-substituted sulfonamides. The general approach involves the protection of the amino group of a sulfanilic acid derivative, followed by chlorosulfonation, reaction with the desired amine, and subsequent deprotection.

General Synthetic Pathway

A plausible and commonly employed synthetic route is outlined below. This method is adapted from established procedures for the synthesis of related sulfonamides.

Caption: General Synthetic Workflow for this compound.

Detailed Experimental Protocol

This is a representative procedure and may require optimization.

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

-

To a cooled (0-5 °C) and stirred solution of acetanilide (1 mole) in chloroform, add chlorosulfonic acid (4 moles) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice with constant stirring.

-

The solid 4-acetamidobenzenesulfonyl chloride that precipitates is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of N-(4-acetyl-phenyl)-4-amino-N-(4-ethoxy-phenyl)-benzenesulfonamide

-

Dissolve 4-acetamidobenzenesulfonyl chloride (1 mole) in pyridine at room temperature.

-

To this solution, add 4-ethoxyaniline (1 mole) portion-wise with stirring.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into a large volume of cold water to precipitate the product.

-

Filter the solid, wash with dilute hydrochloric acid to remove excess pyridine, and then with water until the washings are neutral.

-

Recrystallize the crude product from ethanol to obtain pure N-(4-acetyl-phenyl)-4-amino-N-(4-ethoxy-phenyl)-benzenesulfonamide.

Step 3: Synthesis of this compound (Hydrolysis)

-

Reflux the N-(4-acetyl-phenyl)-4-amino-N-(4-ethoxy-phenyl)-benzenesulfonamide (1 mole) with an excess of dilute hydrochloric acid (e.g., 10% HCl) for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and neutralize it with a solution of sodium bicarbonate or sodium hydroxide until the product precipitates.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the final product from a suitable solvent such as ethanol to yield pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques. Below are the expected analytical data based on the structure of the compound and data from analogous sulfonamides.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of both phenyl rings, a singlet for the amino (-NH₂) protons, a triplet and quartet for the ethoxy (-OCH₂CH₃) group, and a singlet for the sulfonamide (-SO₂NH-) proton. |

| ¹³C NMR | Resonances for the aromatic carbons, the carbons of the ethoxy group, and the carbon atoms attached to the nitrogen and sulfur atoms. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (amine and sulfonamide), C-H stretching (aromatic and aliphatic), S=O stretching (sulfonamide), and C-O stretching (ether). |

| Mass Spec. | A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (292.36 g/mol ). |

Potential Applications and Mechanism of Action

While specific biological data for this compound is not extensively available in the public domain, its structural similarity to other well-studied sulfonamides suggests several potential areas of application.

Antimicrobial Activity

Many sulfonamides exhibit antimicrobial properties by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. As bacteria are unable to utilize exogenous folate, its de novo synthesis is essential for their survival. The inhibition of this pathway disrupts the production of nucleotides and amino acids, leading to bacteriostasis. It is plausible that this compound could exhibit similar activity.

Caption: Postulated Mechanism of Action via DHPS Inhibition.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[1] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[1] The primary sulfonamide moiety is a key zinc-binding group, and the substituents on the aromatic ring can influence the inhibitory potency and isoform selectivity.[1] Therefore, this compound is a candidate for investigation as a carbonic anhydrase inhibitor.

Intermediate in Organic Synthesis

The presence of a primary amino group and a sulfonamide linkage makes this compound a versatile intermediate for the synthesis of more complex molecules, including other potential drug candidates and functional materials.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicology: The toxicological properties of this compound have not been fully investigated. Treat as a potentially hazardous substance.

Conclusion

This compound is a sulfonamide derivative with significant potential for further research and development. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, and potential applications based on the well-established activities of the sulfonamide class of compounds. Further experimental investigation into its specific biological activities and the optimization of its synthesis are warranted to fully explore its potential in medicinal chemistry and other scientific disciplines.

References

- Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181.

Sources

An In-Depth Technical Guide on the Core Mechanism of Action of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide

Foreword for the Modern Researcher

In the landscape of antimicrobial research and drug development, a comprehensive understanding of a compound's mechanism of action is paramount. This guide is crafted for researchers, scientists, and drug development professionals, moving beyond a superficial overview to provide an in-depth, technically-grounded exploration of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide. As a member of the sulfonamide class of drugs, its primary mode of action is well-established; however, the nuances of its molecular interactions and the broader context of its potential biological activities warrant a detailed examination. This document is structured to provide not just information, but a causal narrative—elucidating the "why" behind the "how" of its function and the experimental methodologies used to validate these claims.

Introduction to this compound: A Molecular Profile

This compound is a synthetic organic compound belonging to the sulfonamide class.[1][2] The core structure features a benzenesulfonamide group with an amino group at the para-position and an N-substituted 4-ethoxyphenyl group. This specific arrangement of functional groups is critical to its biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆N₂O₃S | PubChem |

| Molecular Weight | 292.35 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

The structural integrity of this molecule, particularly the sulfonamide linkage and the aromatic rings, dictates its interaction with biological targets.[3]

The Primary Mechanism of Action: Inhibition of Folate Synthesis in Prokaryotes

The principal and most extensively documented mechanism of action for sulfonamides, including this compound, is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2][4] This enzyme is a critical component of the folic acid (vitamin B9) synthesis pathway in many microorganisms.[4][5]

The Folic Acid Synthesis Pathway: A Vital Target

Folic acid, in its biologically active form of tetrahydrofolate, is an essential coenzyme in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[4] It is also involved in the synthesis of certain amino acids. Consequently, the disruption of this pathway effectively halts cell growth and replication.[1][4]

Molecular Mimicry and Competitive Inhibition

The efficacy of sulfonamides hinges on their structural similarity to para-aminobenzoic acid (PABA), the natural substrate for DHPS.[1][2] this compound acts as a PABA antagonist, competitively binding to the active site of DHPS.[1][2] This binding event prevents the condensation of PABA with dihydropteroate diphosphate, a crucial step in the formation of dihydropteroic acid, a precursor to folic acid.[1]

Caption: Competitive inhibition of Dihydropteroate Synthase (DHPS) by this compound.

The outcome of this enzymatic blockade is a depletion of the folic acid pool within the bacterium, leading to a bacteriostatic effect—inhibiting growth and reproduction rather than directly killing the cells.[1]

Mechanisms of Resistance: Overcoming the Blockade

The clinical efficacy of sulfonamides can be compromised by the development of resistance in bacteria. The primary mechanisms of resistance include:

-

Mutations in the folP Gene: Alterations in the gene encoding DHPS can lead to an enzyme with a reduced binding affinity for sulfonamides while still retaining its ability to bind PABA.[6]

-

Acquisition of sul Genes: Bacteria can acquire plasmid-borne genes (sul1, sul2, sul3) that encode for sulfa-insensitive DHPS enzymes. These alternative enzymes are not effectively inhibited by sulfonamides, allowing the folic acid synthesis pathway to continue.[6]

Broader Biological Activities of Sulfonamides

While the primary mechanism of action is antibacterial, the sulfonamide scaffold is present in drugs with a variety of other therapeutic applications. It is plausible that this compound could exhibit other biological activities, a concept that warrants further investigation.

-

Carbonic Anhydrase Inhibition: Primary sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes.[7] This has led to their use as diuretics, antiglaucoma agents, and antiepileptics.[7]

-

Anti-inflammatory Properties: Certain sulfonamide derivatives, such as celecoxib, act as selective cyclooxygenase-2 (COX-2) inhibitors, exerting anti-inflammatory effects.[8]

-

Antidiabetic Effects: Sulfonylureas, a class of antidiabetic drugs, contain a sulfonamide-like structure and work by stimulating insulin release from pancreatic beta cells.[8]

Experimental Validation: Determining Antimicrobial Efficacy

A cornerstone of characterizing a potential antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standardized and widely accepted protocol for this purpose.[4]

Protocol: Broth Microdilution Method for MIC Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.[4]

Materials:

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO).

-

Sterile Mueller-Hinton Broth (MHB).

-

Bacterial strain (e.g., Escherichia coli ATCC 25922).

-

Sterile 96-well microtiter plates.

-

Sterile pipettes and pipette tips.

-

Incubator (37°C).

-

Spectrophotometer (optional, for quantitative measurement).

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically transfer a few colonies of the test bacterium from an agar plate into a tube of sterile MHB.

-

Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[4]

-

-

Preparation of Drug Dilutions:

-

Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Add 100 µL of the sulfonamide stock solution to the first well of a row and mix thoroughly.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the final well containing the drug. This creates a range of drug concentrations.[4]

-

Include a positive control well (MHB with bacteria, no drug) and a negative control well (MHB only).[4]

-

-

Inoculation and Incubation:

-

Add 10 µL of the prepared bacterial inoculum to each well (except the negative control).

-

Cover the plate and incubate at 37°C for 18-24 hours.[4]

-

-

Determination of MIC:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a sulfonamide.

Conclusion and Future Directions

The primary mechanism of action of this compound is firmly rooted in the well-established paradigm of sulfonamide antibacterial activity: the competitive inhibition of dihydropteroate synthase. This targeted disruption of the bacterial folic acid synthesis pathway provides a clear rationale for its potential as an antimicrobial agent. However, the vast chemical space and diverse biological activities of the broader sulfonamide class suggest that a comprehensive understanding of this specific molecule may require further investigation into its effects on other targets, such as carbonic anhydrases or cyclooxygenases. Future research should focus on empirical testing of these potential off-target effects to fully elucidate the pharmacological profile of this compound.

References

- Benchchem. (n.d.). In-depth Technical Guide on the Core Mechanism of Action of Sulfonamides.

- Benchchem. (n.d.). Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs.

- Ivanov, I., et al. (2024). Synthesis, Mechanism of action And Characterization of Sulphonamide.

- Rutkauskas, K., et al. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.

- Benchchem. (n.d.). Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2.

- Khan, A. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 18(11), 2845-2863.

- Al-Ghananeem, A. M. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).

- PubChem. (n.d.). 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide.

- Stogios, P. J., et al. (2023). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2 [evitachem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. openaccesspub.org [openaccesspub.org]

"4-amino-N-(4-ethoxyphenyl)benzenesulfonamide molecular structure"

An In-Depth Technical Guide to the Molecular Structure of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide

Executive Summary

This technical guide provides a comprehensive examination of the molecular structure, synthesis, and characterization of this compound. As a member of the sulfonamide class of compounds, which have a storied history in medicinal chemistry, this molecule possesses a distinct architecture that informs its potential biological activity.[1][2][3] This document delves into the nuanced details of its three-dimensional conformation, the strategic synthesis pathway for its creation, and the modern spectroscopic techniques used for its structural elucidation. Furthermore, we explore the structure-activity relationships (SAR) inherent to its scaffold, offering insights for researchers, scientists, and professionals engaged in drug development and medicinal chemistry.

Introduction: The Sulfonamide Scaffold

The journey of sulfonamides began with the discovery of Prontosil's antibacterial activity in the 1930s, a breakthrough that ushered in the era of chemotherapy.[4] The core sulfonamide functional group (R-SO₂NR'R'') has since proven to be a "privileged scaffold" in drug discovery, forming the basis for a wide array of therapeutic agents, including antibacterial, anti-inflammatory, diuretic, and carbonic anhydrase inhibitors.[1][2][3] The biological versatility of sulfonamides stems from their ability to act as structural mimics of endogenous molecules, most notably p-aminobenzoic acid (PABA), which is essential for folic acid synthesis in bacteria.[3][5]

This compound is a specific derivative within this broad class. Its structure is characterized by two key features that are critical to its function: a primary aromatic amine at the 4-position (N4) and a substituted aromatic ring on the sulfonamide nitrogen (N1). This guide will systematically deconstruct this molecule to provide a foundational understanding for further research and application.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's identity is the cornerstone of all scientific investigation. The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [6][7] |

| CAS Number | 19837-75-3 | [6] |

| Molecular Formula | C₁₄H₁₆N₂O₃S | [6] |

| Molecular Weight | 292.35 g/mol | [6] |

| Synonyms | 4-Amino-N-(4-ethoxyphenyl)benzene-1-sulfonamide | [6] |

Detailed Molecular Structure Analysis

The molecule's functionality is intrinsically linked to its three-dimensional shape, bond characteristics, and the spatial arrangement of its constituent atoms.

Core Architecture

The molecule is built upon a benzenesulfonamide framework. This consists of a central hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to both a benzene ring and a nitrogen atom. The nitrogen atom is further substituted, creating the N-substituted sulfonamide linkage that is central to the molecule's identity.

Key Functional Groups and Substituents

-

4-Amino Group (N4-Substitution): The primary amine (-NH₂) at the para-position of the benzenesulfonyl ring is a critical feature. In many antibacterial sulfonamides, this free amino group is essential for activity, allowing the molecule to act as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase by mimicking PABA.[2][5]

-

N-(4-ethoxyphenyl) Group (N1-Substitution): The sulfonamide nitrogen is substituted with a 4-ethoxyphenyl ring. Modifications at this N1 position are a well-established strategy for tuning the pharmacokinetic and pharmacodynamic properties of sulfonamides.[5] The introduction of this secondary aromatic ring can enhance binding to target enzymes through hydrophobic interactions and modulate the compound's acidity (pKa), which influences its solubility and ability to cross cellular membranes.[5][8]

Conformational and Crystallographic Insights

-

Bond Lengths and Angles: Based on similar structures, the key bond lengths are expected to be approximately S–C: 1.76 Å, S–N: 1.63 Å, and the O–S–O angle around 120°.[9]

-

Dihedral Angles: N-aryl sulfonamides typically adopt a "V-shaped" conformation.[10] The crucial C-S-N-C torsion angle and the dihedral angle between the two phenyl rings dictate the overall molecular shape. In related compounds, these angles can vary significantly (e.g., 45° to 86°), influencing how the molecule fits into a protein's binding pocket.[10]

Caption: 2D representation of this compound.

Synthesis and Purification

The synthesis of N-substituted sulfonamides is a well-established process in organic chemistry. The chosen pathway must be efficient and allow for purification to achieve the high degree of sample integrity required for research and development.

Synthetic Strategy: A Two-Step Approach

The most logical and field-proven approach involves a two-step sequence starting from the readily available sulfanilamide (4-aminobenzenesulfonamide).

-

Protection: The reactive primary amino group (N4) of sulfanilamide is first protected, typically through acetylation with acetic anhydride, to form 4-acetamidobenzenesulfonamide. This prevents unwanted side reactions in the subsequent step.

-

Coupling and Deprotection (Hypothetical Adaptation): A more direct route for this specific molecule involves coupling a protected sulfonyl chloride with the target amine. The synthesis begins with the chlorosulfonation of acetanilide to produce 4-acetamidobenzenesulfonyl chloride. This intermediate is then coupled with 4-ethoxyaniline. The final step is the acidic hydrolysis of the acetamido protecting group to reveal the primary 4-amino group, yielding the final product. This method ensures the correct regiochemistry.

Caption: Key pharmacophoric regions of the target sulfonamide.

-

The N4-Amino Group: As previously mentioned, this group is a cornerstone of the PABA mimetic strategy for antibacterial agents. [2][5]Any substitution on this nitrogen generally leads to a loss of antibacterial activity unless it is a prodrug designed to be cleaved in vivo to release the free amine. [5]* The Benzenesulfonyl Group: The SO₂ moiety acts as a strong hydrogen bond acceptor and provides a rigid, well-defined geometry to correctly orient the N1 and N4 substituents.

-

The N1-Aryl Substituent: The 4-ethoxyphenyl group at the N1 position significantly increases the molecule's lipophilicity compared to unsubstituted sulfanilamide. This can enhance its ability to penetrate biological membranes. The nature of the N1 substituent is the primary determinant of the sulfonamide's pKa, which should ideally be in the physiological range (6.6-7.4) for optimal antibacterial activity and to reduce the risk of crystalluria. [5]This substituent also provides an additional site for interaction with target enzymes, potentially increasing potency and altering the activity profile from antibacterial to other functions, such as enzyme inhibition. [8]

Conclusion

This compound is a classic example of the sulfonamide drug scaffold, featuring a synthetically accessible structure with well-defined physicochemical and spectroscopic properties. Its molecular architecture, comprising a PABA-mimicking 4-amino group and a property-modulating N1-aryl substituent, makes it a molecule of significant interest. This in-depth guide provides the foundational knowledge—from its three-dimensional structure and synthesis to its analytical characterization and SAR context—necessary for researchers to leverage this compound in the ongoing pursuit of novel therapeutic agents.

References

- J Pharm Sci. 1984 Mar;73(3):352-8. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display.

- Archiv Der Pharmazie.

- Journal of In-vitro In-vivo In-silico Journal. 2018;1(1):1-15.

- PubChem. Benzenesulfonamide, 4-((4-ethoxyphenyl)amino)-N,N-dimethyl-3-nitro-.

- Journal of Applied Pharmaceutical Science. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

- YouTube.

- Molecules. 2018;23(12):3266. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.

- Chemical Education Resources, Inc. Two Methods for the Synthesis of Phenacetin.

- ChemicalBook. 4-AMINO-N-(4-ETHOXY-PHENYL)-BENZENESULFONAMIDE | 19837-75-3.

- Evotec. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2.

- Lab Report.

- Molecules. 2019;24(1):161. Structural Comparison of Three N-(4-Methoxyphenyl)

- Lab-Chemicals.Com. Benzenesulfonamide, 4-amino-N-(4-ethoxyphenyl)-.

- PrepChem.com. Synthesis of 4-aminobenzenesulfonamide.

- Acta Crystallographica Section E. 2011;67(Pt 5):o1119. N-(4-Aminophenyl)-4-methylbenzenesulfonamide.

- RSC Publishing. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.

- YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 8.

- ResearchGate. Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl.

- University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- Acta Crystallographica Section E. 2016;72(Pt 1):54-8. Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. openaccesspub.org [openaccesspub.org]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. 4-AMINO-N-(4-ETHOXY-PHENYL)-BENZENESULFONAMIDE | 19837-75-3 [amp.chemicalbook.com]

- 7. lab-chemicals.com [lab-chemicals.com]

- 8. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. N-(4-Aminophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

"physicochemical properties of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide"

An In-depth Technical Guide to the Physicochemical Properties of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide

Introduction: Contextualizing this compound

This compound is a member of the sulfonamide class of organic compounds, a scaffold of significant interest in medicinal chemistry.[1] As with any compound intended for pharmaceutical research or development, a comprehensive understanding of its physicochemical properties is not merely academic; it is a foundational pillar for predicting its behavior in biological systems. These properties govern critical aspects of a drug candidate's journey, from formulation and stability to absorption, distribution, metabolism, and excretion (ADME).

This guide provides a detailed examination of the key physicochemical characteristics of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific principles and field-proven experimental methodologies. The protocols described herein are presented as self-validating systems, emphasizing the causality behind experimental choices to ensure accuracy and reproducibility.

Molecular Identity and Structure

A precise understanding of a compound's structure is the starting point for all physicochemical analysis.

-

Chemical Name: this compound[2]

-

Molecular Weight: 292.35 g/mol [3]

-

SMILES Notation: CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N[4]

The structure consists of a central benzenesulfonamide core. A primary amine group is attached at the para-position of the phenyl ring, while the sulfonamide nitrogen is substituted with a 4-ethoxyphenyl group.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical data for this compound. It is important to note that while experimental data is preferred, certain values may be derived from predictive models, which are invaluable for early-stage discovery.

| Property | Value | Source & Method |

| pKa | 9.54 ± 0.10 | Predicted[3] |

| logP | 1.9 | Predicted (XlogP)[4] |

| Melting Point | Not available | Experimental determination required |

| Aqueous Solubility | Not available | Experimental determination required |

Acid Dissociation Constant (pKa)

Scientific Rationale and Importance

The pKa is a measure of the acidity of a compound. For a pharmaceutical molecule with ionizable groups, the pKa dictates the degree of ionization at a given pH. This is critical because the ionization state affects solubility, membrane permeability, and receptor binding. The sulfonamide moiety in this compound contains an acidic proton on the nitrogen, while the aromatic amine is basic. For sulfonamides, pKa values are typically in the range of 5-7.5 for the acidic sulfonamide proton.[5] The predicted pKa of 9.54 likely corresponds to the ionization of the sulfonamide N-H group.[3]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly precise and widely adopted method for pKa determination.[5][6] It relies on monitoring pH changes in a solution of the analyte upon the incremental addition of a titrant (a strong acid or base).[7]

Methodology:

-

Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[7]

-

Sample Preparation: Prepare a solution of the compound at a known concentration, typically around 1 mM.[7] If solubility is limited, a co-solvent like methanol may be used, but it's crucial to note that this yields an apparent pKa specific to that solvent system.[6]

-

Ionic Strength Adjustment: Maintain a constant ionic strength throughout the experiment by adding a background electrolyte, such as 0.15 M potassium chloride (KCl), to the sample solution.[7] This minimizes variations in activity coefficients.

-

Inert Atmosphere: Purge the sample solution with nitrogen gas before and during the titration. This displaces dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of compounds with pKa values in the neutral-to-high pH range.[6]

-

Titration: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode and begin titration with a standardized titrant (e.g., 0.1 M NaOH for an acidic compound). Add the titrant in small, precise increments, recording the pH after each addition has stabilized.[7]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the titration curve, which corresponds to the inflection point (the point of greatest slope) in the first derivative of the curve.[6][7]

Visualization: pKa Determination Workflow

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP)

Scientific Rationale and Importance

Lipophilicity, the "greasiness" of a molecule, is a critical determinant of its pharmacokinetic profile. It is quantified by the partition coefficient (P), which is the ratio of a compound's concentration in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. For practical use, this is expressed as its base-10 logarithm, logP.[8] LogP influences membrane permeability, plasma protein binding, and metabolic clearance. According to Lipinski's Rule of Five, a logP value not greater than 5 is a common characteristic of orally available drugs.[9][10]

Experimental Protocol: Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for logP determination due to its direct measurement of the partition coefficient.[9][11]

Methodology:

-

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, for logD measurement) for at least 24 hours to ensure mutual saturation.[9] Allow the phases to separate completely. This step is critical to prevent volume changes during the actual experiment.

-

Compound Addition: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).[9] Add a small aliquot of this stock to a known volume of the pre-saturated aqueous phase. The final concentration should be well below the compound's aqueous solubility limit.

-

Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution containing the compound.

-

Equilibration: Tightly cap the container and shake or agitate it at a constant temperature until equilibrium is reached. This can take several hours; 24 hours is a common duration to ensure complete partitioning.[12]

-

Phase Separation: Centrifuge the mixture to achieve a clean and complete separation of the n-octanol and aqueous layers. Improper phase separation is a major source of error.[11]

-

Concentration Analysis: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and aqueous layers using a validated analytical method, such as HPLC-UV.[8]

-

Calculation: Calculate logP using the formula: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Visualization: Shake-Flask logP Determination Workflow

Caption: Workflow for logP determination using the shake-flask method.

Melting Point

Scientific Rationale and Importance

The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range (typically 0.5-1.0°C). The melting point is a fundamental indicator of purity; impurities depress and broaden the melting range.[13] It also provides information about crystal lattice energy and is a key parameter for many thermodynamic calculations and formulation development processes.

Experimental Protocol: Capillary Melting Point Determination

This is the most common and pharmacopeia-accepted method for determining the melting point of a crystalline solid.[14]

Methodology:

-

Sample Preparation: Ensure the compound is completely dry and finely powdered. A non-homogenous or wet sample will give inaccurate results.

-

Capillary Loading: Tap the open end of a thin-walled capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The packed sample height should be 2-3 mm for optimal heat transfer and visualization.

-

Initial Rapid Determination: Place the loaded capillary into the heating block of a melting point apparatus. Heat rapidly to get an approximate melting temperature. This saves time in subsequent, more precise measurements.[13]

-

Cooling and Second Run: Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Precise Determination: Place a new capillary with a fresh sample into the apparatus. Set the heating rate to a slow, constant value (e.g., 1-2°C per minute) as the temperature approaches the expected melting point.[13]

-

Observation and Recording: Record two temperatures:

-

T₁ (Initial Melting Point): The temperature at which the first drop of liquid appears.

-

T₂ (Final Melting Point): The temperature at which the last solid particle melts completely.

-

-

Reporting: Report the result as a melting range (T₁ - T₂). For a pure compound, this range should be narrow. Repeat the measurement at least twice to ensure consistency.

Visualization: Melting Point Determination Workflow```dot

Caption: Workflow for equilibrium solubility via the shake-flask method.

References

- Qiang, Z., & Adams, C. (2004). Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics. PubMed.

- Valko, K. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.

- Takács-Novák, K., et al. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis.

- Cambridge MedChem Consulting. LogP/D. Cambridge MedChem Consulting.

- Bhal, S. K. (2024). LogP / LogD shake-flask method. Protocols.io.

- Bhal, S. K. (2021). (PDF) LogP / LogD shake-flask method v1.

- ChemicalBook. (n.d.). 4-AMINO-N-(4-ETHOXY-PHENYL)-BENZENESULFONAMIDE | 19837-75-3. ChemicalBook.

- Fakhree, M. A. A., et al. (2010). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Eugene-Osoikhia, T. T., & Emesiani, M. C. (2020). Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media.

- Persson, E. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Wagner, T. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.

- University of Calgary. (n.d.).

- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- SSERC. (n.d.).

- Sigma-Aldrich. (n.d.). Melting Point Standards. Sigma-Aldrich.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

- ChemicalBook. (n.d.). 4-AMINO-N-(4-ETHOXY-PHENYL)-BENZENESULFONAMIDE | 19837-75-3. ChemicalBook.

- PubChemLite. (n.d.). This compound (C14H16N2O3S). PubChemLite.

- ResearchGate. (2023). Chemical structure of benzenesulfonamide (1)... [Diagram].

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-AMINO-N-(4-ETHOXY-PHENYL)-BENZENESULFONAMIDE | 19837-75-3 [amp.chemicalbook.com]

- 3. 4-AMINO-N-(4-ETHOXY-PHENYL)-BENZENESULFONAMIDE | 19837-75-3 [amp.chemicalbook.com]

- 4. PubChemLite - this compound (C14H16N2O3S) [pubchemlite.lcsb.uni.lu]

- 5. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. sigmaaldrich.com [sigmaaldrich.com]

"4-amino-N-(4-ethoxyphenyl)benzenesulfonamide literature review"

An In-Depth Technical Guide to 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide

Introduction: Unveiling a Core Medicinal Scaffold

This compound is an organic compound featuring the benzenesulfonamide core structure. This scaffold is of paramount importance in medicinal chemistry, forming the backbone of a wide array of therapeutic agents.[1] The historical significance of sulfonamides dates back to the discovery of Prontosil, the first commercially available antibacterial agent, which demonstrated the vast potential of this chemical class.[2] Derivatives of benzenesulfonamide are explored for a multitude of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[2][3] The specific compound, this compound, combines the essential 4-aminobenzenesulfonamide moiety, crucial for its biological activity, with an N-substituted 4-ethoxyphenyl group, which modulates its physicochemical properties and target specificity. This guide provides a comprehensive overview of its synthesis, mechanism of action, analytical characterization, and therapeutic potential for researchers and drug development professionals.

Physicochemical Properties and Molecular Structure

The structural and physical characteristics of a compound are fundamental to its behavior in biological systems. These properties dictate its solubility, stability, and ability to interact with molecular targets.

Table 1: Physicochemical Identifiers of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₆N₂O₃S | [4] |

| Molecular Weight | 292.35 g/mol | Inferred |

| IUPAC Name | This compound | [4] |

| CAS Number | 19837-75-3 | [4] |

The molecular architecture of benzenesulfonamide derivatives often results in a distinct V-shaped conformation.[5][6] Crystallographic studies of related compounds, such as N-(4-methoxyphenyl)-nitrobenzenesulfonamides, reveal that the dihedral angle between the two phenyl rings is a critical conformational parameter.[7] This spatial arrangement, along with the potential for hydrogen bonding via the sulfonamide and amino groups, governs the molecule's interaction with enzyme active sites and receptors.[5][7][8] The ethoxy group on the phenyl ring further influences the molecule's lipophilicity and metabolic stability.

Synthesis and Purification

The synthesis of this compound typically follows a well-established pathway for creating N-substituted sulfonamides. The core principle involves the reaction of a sulfonyl chloride with an amine.

General Synthetic Pathway

A common and logical approach begins with the protection of the amino group of sulfanilamide (4-aminobenzenesulfonamide), followed by reaction with a suitable ethoxy-phenyl precursor. A more direct and frequently used method, however, starts with 4-acetamidobenzenesulfonyl chloride, which already has the amino group protected as an acetamide. This intermediate is then reacted with 4-ethoxyaniline (p-phenetidine), followed by the deprotection of the acetyl group to yield the final product.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol describes a representative method for synthesizing the title compound.

-

Step 1: N-Sulfonylation (Condensation)

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-ethoxyaniline (1.2 equivalents) in pyridine (used as both solvent and base).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add 4-acetamidobenzenesulfonyl chloride (1.0 equivalent) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Step 2: Work-up and Isolation of Intermediate

-

Once the reaction is complete, pour the mixture into a beaker containing ice-cold water to precipitate the N-acetylated product.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to remove pyridine hydrochloride.

-

Dry the crude product, N-(4-ethoxyphenyl)-4-acetamidobenzenesulfonamide.

-

-

Step 3: Hydrolysis (Deprotection)

-

Suspend the dried intermediate in a solution of aqueous hydrochloric acid (e.g., 6M HCl).

-

Heat the mixture under reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

-

Step 4: Final Product Isolation and Purification

-

Carefully neutralize the acidic solution with a base (e.g., sodium bicarbonate or dilute sodium hydroxide) until the product precipitates.

-

Collect the crude this compound by vacuum filtration and wash with water.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final compound with high purity.[9]

-

Mechanism of Action and Biological Activity

The biological effects of benzenesulfonamides are diverse, but they are most famously known for their antibacterial and carbonic anhydrase inhibitory activities.

Antibacterial Mechanism: Folate Synthesis Inhibition

The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid (vitamin B9) synthesis pathway. Folic acid is essential for the synthesis of nucleotides and certain amino acids, and its deficiency halts bacterial growth and replication.[1] Because humans obtain folic acid from their diet and do not possess the DHPS enzyme, these drugs are selectively toxic to bacteria.

The 4-aminophenyl group of the sulfonamide is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS. This structural mimicry allows the drug to bind to the enzyme's active site, preventing PABA from binding and thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid.

Sources

- 1. Buy 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (EVT-367264) | 19837-74-2 [evitachem.com]

- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 4-AMINO-N-(4-ETHOXY-PHENYL)-BENZENESULFONAMIDE | 19837-75-3 [amp.chemicalbook.com]

- 5. N-(4-Aminophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 4-[(4-Methoxybenzylidene)amino]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]